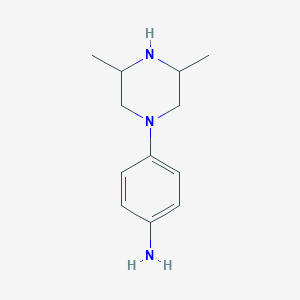

4-(3,5-Dimethylpiperazin-1-yl)aniline

Description

Properties

CAS No. |

251372-19-7 |

|---|---|

Molecular Formula |

C12H19N3 |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-(3,5-dimethylpiperazin-1-yl)aniline |

InChI |

InChI=1S/C12H19N3/c1-9-7-15(8-10(2)14-9)12-5-3-11(13)4-6-12/h3-6,9-10,14H,7-8,13H2,1-2H3 |

InChI Key |

FPBFBURPCHKEKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Scalable Synthesis and Mechanistic Characterization of 4-(3,5-Dimethylpiperazin-1-yl)aniline: A Technical Whitepaper

Executive Summary

The 4-(piperazin-1-yl)aniline motif is a privileged pharmacophore in modern medicinal chemistry, serving as a critical hinge-binding or solvent-exposed moiety in numerous kinase inhibitors, PARP synergizers, and targeted protein degraders. This whitepaper provides an in-depth, self-validating technical guide for the scalable synthesis of 4-(3,5-dimethylpiperazin-1-yl)aniline . By dissecting the causality behind solvent selection, regioselectivity, and catalytic reduction, this guide ensures high-fidelity execution for drug development professionals.

Retrosynthetic Strategy & Route Justification

The synthesis of 4-(3,5-dimethylpiperazin-1-yl)aniline can theoretically be approached via transition-metal-catalyzed Buchwald-Hartwig amination or classical Nucleophilic Aromatic Substitution (SNAr). For industrial scalability and cost-efficiency, the SNAr approach is vastly superior when utilizing electron-deficient aryl halides.

By coupling 1-fluoro-4-nitrobenzene with cis-2,6-dimethylpiperazine, we avoid the need for expensive palladium precatalysts and specialized phosphine ligands during the C-N bond formation stage. The strongly electron-withdrawing para-nitro group sufficiently activates the fluorobenzene ring for nucleophilic attack1[1]. Following the SNAr coupling, a clean catalytic hydrogenation reduces the nitro group to the target aniline.

Figure 1: Two-step synthetic workflow for 4-(3,5-dimethylpiperazin-1-yl)aniline.

Mechanistic Foundations

Regioselectivity in SNAr via Steric Gating

A critical mechanistic feature of this route is the innate regioselectivity of cis-2,6-dimethylpiperazine. The molecule possesses two secondary amines: N1 (flanked by two methyl groups) and N4 (flanked by two unsubstituted methylene groups). The steric bulk of the equatorial methyl groups at the 2 and 6 positions creates a high kinetic barrier for nucleophilic attack at N1. Consequently, the N4 nitrogen acts as the exclusive nucleophile, yielding 1-(4-nitrophenyl)-3,5-dimethylpiperazine without the need for orthogonal protecting group strategies2[2].

The Meisenheimer Complex

The SNAr reaction proceeds via an addition-elimination mechanism. Dimethyl sulfoxide (DMSO) is specifically chosen as the solvent because its polar aprotic nature heavily solvates the potassium cations from the K₂CO₃ base, leaving the carbonate anion highly active to deprotonate the piperazine3[3]. Furthermore, DMSO stabilizes the negatively charged Meisenheimer transition state, accelerating the expulsion of the fluoride leaving group.

Figure 2: SNAr mechanism detailing Meisenheimer complex formation and fluoride elimination.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems , integrating In-Process Controls (IPCs) directly into the workflow.

Step 1: Synthesis of 1-(3,5-Dimethylpiperazin-1-yl)-4-nitrobenzene

Rationale: K₂CO₃ is utilized as a mild, heterogeneous acid scavenger to neutralize the HF byproduct, preventing the protonation of the piperazine nucleophile which would halt the reaction.

-

Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) and cis-2,6-dimethylpiperazine (12.5 g, 110 mmol).

-

Solvation & Base: Suspend the reactants in anhydrous DMSO (100 mL). Add finely powdered anhydrous K₂CO₃ (27.6 g, 200 mmol).

-

Reaction: Heat the vigorously stirring suspension to 90 °C under a nitrogen atmosphere for 12 hours.

-

IPC 1 (Reaction Completion): Sample 50 µL of the mixture, dilute with 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (UV 254 nm) is <1% relative to the product mass peak (

236.1 [M+H]⁺). -

Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 200 mL).

-

IPC 2 (Solvent Removal): Wash the combined organic layers with brine (3 × 150 mL) to partition the DMSO into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The absence of a characteristic DMSO singlet (~2.6 ppm) in the crude ¹H NMR validates successful workup.

-

Yield: Yellow solid (approx. 21.2 g, 90% yield).

Step 2: Synthesis of 4-(3,5-Dimethylpiperazin-1-yl)aniline

Rationale: Catalytic hydrogenation over Pd/C is selected over dissolving metal reductions to avoid heavy metal waste and complex sludge filtrations, ensuring a low E-factor 4[4].

-

Setup: Dissolve 1-(3,5-dimethylpiperazin-1-yl)-4-nitrobenzene (11.8 g, 50 mmol) in MS-grade Methanol (150 mL) in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C (1.18 g, 10 wt%) under a steady stream of nitrogen to prevent auto-ignition.

-

Reaction: Evacuate the vessel and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4–6 hours.

-

IPC 3 (Reduction Monitoring): Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (yellow spot,

~0.6) must be completely consumed, replaced by a highly polar product spot ( -

Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (50 mL). Concentrate the filtrate in vacuo.

-

Final Validation (NMR Check): Validate the product against literature standards5[5]. The ¹H NMR (300 MHz, DMSO-d6) must show the collapse of the downfield nitro-aromatic doublets and the appearance of:

6.66 (d, -

Yield: Gray solid (approx. 8.9 g, 87% yield).

Quantitative Process Data

The selection of the reduction methodology is a critical process chemistry decision. The table below summarizes the quantitative rationale for utilizing Catalytic Hydrogenation over classical chemical reductions for this specific substrate.

| Reduction Method | Reagents & Conditions | Yield (%) | E-Factor | Primary Impurity / Process Risk |

| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH, RT, 4h | 87 - 92% | Low (<5) | Hydroxylamine intermediate (if incomplete) |

| Béchamp Reduction | Fe powder, NH₄Cl, EtOH/H₂O, 80°C, 6h | 75 - 80% | High (>15) | Iron oxide sludge entrapment, azo dimers |

| Stannous Chloride | SnCl₂·2H₂O, EtOH, Reflux, 12h | 60 - 70% | Very High | Heavy metal contamination, difficult workup |

References

- Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1)

- Source: nih.

- Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)

- Source: uu.

- Source: nih.

Sources

- 1. Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides [mdpi.com]

- 4. studenttheses.uu.nl [studenttheses.uu.nl]

- 5. Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3,5-Dimethylpiperazin-1-yl)aniline and its Class of Arylpiperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-Dimethylpiperazin-1-yl)aniline, a substituted arylpiperazine. While a specific CAS (Chemical Abstracts Service) number for this precise molecule has not been assigned in publicly accessible databases as of the latest search, this document will delve into its predicted properties, plausible synthetic routes, and potential applications by drawing parallels with closely related and well-documented arylpiperazine analogs. The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system.[1][2] This guide will, therefore, serve as a valuable resource for researchers interested in the synthesis and application of novel arylpiperazine derivatives in drug discovery and development.

Introduction to the Arylpiperazine Scaffold

The arylpiperazine moiety, characterized by a piperazine ring linked to an aryl group, is a cornerstone in modern medicinal chemistry.[3] Its prevalence in a wide array of therapeutic agents, from antipsychotics and antidepressants to anticancer and antihistamine drugs, underscores its significance.[1][3] The versatility of the arylpiperazine scaffold allows for facile structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.[1] This adaptability has made it a favored building block in the design of ligands for various G protein-coupled receptors (GPCRs), ion channels, and enzymes.[1]

The subject of this guide, 4-(3,5-Dimethylpiperazin-1-yl)aniline, incorporates the key features of this important class of compounds: an aniline-substituted aryl ring and a dimethyl-substituted piperazine ring. The aniline group provides a reactive handle for further chemical elaboration, while the dimethyl substitution on the piperazine ring can influence the compound's conformation, basicity, and metabolic stability.

Physicochemical Properties

The physicochemical properties of 4-(3,5-Dimethylpiperazin-1-yl)aniline can be inferred from data on analogous compounds. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted/Inferred Value | Rationale/Comparison with Analogs |

| Molecular Formula | C₁₂H₁₉N₃ | Based on the chemical structure. |

| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula. For comparison, 4-(4-methyl-1-piperazinyl)aniline has a molecular weight of 191.28 g/mol .[4] |

| Melting Point (°C) | 90 - 100 | Similar N-arylpiperazines, such as 4-(4-Methyl-1-piperazinyl)aniline, have melting points in the range of 89-93 °C.[4] |

| Boiling Point (°C) | > 300 | High boiling points are characteristic of arylpiperazines due to their polarity and molecular weight. For instance, 4-(4-Methyl-1-piperazinyl)aniline has a boiling point of 180 °C at 5 mmHg.[4] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The hydrophobic aryl and dimethyl groups suggest limited aqueous solubility, a common feature of this class of compounds. |

| pKa | Two pKa values are expected due to the two basic nitrogen atoms of the piperazine ring. | The aniline nitrogen is weakly basic, while the piperazine nitrogens will have pKa values typical for secondary and tertiary amines, respectively. |

Synthesis of 4-(3,5-Dimethylpiperazin-1-yl)aniline

The synthesis of 4-(3,5-Dimethylpiperazin-1-yl)aniline can be achieved through several established synthetic routes for N-arylpiperazines. A common and effective method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.

Proposed Synthetic Workflow

Sources

4-(3,5-Dimethylpiperazin-1-yl)aniline molecular weight

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(3,5-Dimethylpiperazin-1-yl)aniline

Executive Summary

4-(3,5-Dimethylpiperazin-1-yl)aniline (CAS: 1341915-79-4) is a specialized diamine intermediate critical to the synthesis of "privileged structures" in medicinal chemistry. Distinguished by its molecular weight of 205.30 g/mol , this scaffold integrates a lipophilic, sterically defined piperazine tail with a reactive aniline head.

In modern drug discovery, this molecule serves as a pivotal building block for Tyrosine Kinase Inhibitors (TKIs) and Targeted Protein Degraders (PROTACs) . Its 3,5-dimethyl substitution pattern offers superior metabolic stability and solubility profiles compared to unsubstituted piperazine analogues, mitigating rapid oxidative metabolism at the carbon alpha to the nitrogen.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards, designed to support reproducible experimentation in high-throughput optimization campaigns.

Part 1: Physicochemical Properties & Molecular Architecture[1]

The utility of 4-(3,5-dimethylpiperazin-1-yl)aniline stems from its ability to modulate the physicochemical properties of a drug candidate, specifically influencing LogP (lipophilicity) and pKa (basicity).

Table 1: Key Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 205.30 g/mol | Calculated (Average) |

| Monoisotopic Mass | 205.158 g/mol | C₁₂H₁₉N₃ |

| Molecular Formula | C₁₂H₁₉N₃ | |

| CAS Number | 1341915-79-4 | |

| Appearance | Gray to Pale Brown Solid | Oxidation sensitive (store under inert gas) |

| Solubility | DMSO (>50 mg/mL), Methanol | Sparingly soluble in water at neutral pH |

| pKa (Calc) | ~8.5 (Piperazine), ~4.0 (Aniline) | Diprotic base character |

| LogP (Calc) | 1.6 - 1.9 | Moderate lipophilicity |

Structural Isomerism & Regiochemistry

The "3,5-dimethyl" nomenclature refers to the position of the methyl groups on the piperazine ring relative to the attachment point at the aniline (N1).

-

Precursor: The synthesis typically utilizes cis-2,6-dimethylpiperazine (meso-isomer).

-

Regioselectivity: Nucleophilic attack on the 4-fluoronitrobenzene electrophile occurs exclusively at the unhindered N4 position of the piperazine.

-

Result: The methyl groups end up at the 3 and 5 positions relative to the newly formed C-N bond, preserving the cis stereochemistry.

Part 2: Validated Synthetic Protocol

The synthesis follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction. This protocol is favored over Buchwald-Hartwig coupling for cost-efficiency and scalability.

Step 1: SNAr Coupling

-

Reagents: 4-Fluoronitrobenzene (1.0 eq), cis-2,6-Dimethylpiperazine (1.2 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).

-

Conditions: 80°C – 100°C for 4–12 hours.

-

Mechanism: The unhindered nitrogen of the piperazine attacks the carbon ipso to the fluorine. The steric bulk of the methyl groups prevents reaction at the hindered nitrogen, ensuring high regioselectivity.

Step 2: Nitro Reduction

-

Method A (Catalytic Hydrogenation): H₂ (balloon), 10% Pd/C, Methanol.

-

Method B (Chemical Reduction): Iron powder, NH₄Cl, Ethanol/Water (Reflux).

-

Workup: Filtration through Celite (to remove Pd or Fe residues) followed by concentration.

Figure 1: Synthetic Workflow Diagram

Caption: Two-step regioselective synthesis of 4-(3,5-dimethylpiperazin-1-yl)aniline from commercially available precursors.

Part 3: Analytical Characterization (Self-Validating Data)

To ensure the integrity of the building block prior to use in complex synthesis (e.g., PROTAC linkers), the following analytical signals must be verified.

Proton NMR (1H NMR)

-

Solvent: DMSO-d₆ (300/400 MHz).

-

Diagnostic Signals:

-

δ 6.66 (d, 2H) & 6.48 (d, 2H): Characteristic AA'BB' system of the para-substituted benzene ring.

-

δ 4.52 (s, 2H): Broad singlet corresponding to the primary aniline -NH₂ protons.

-

δ 3.21 - 2.84 (m, 4H): Piperazine ring protons adjacent to the aniline nitrogen.

-

δ 0.98 (d, 6H): The critical doublet indicating the two methyl groups. A single doublet confirms the symmetry of the cis-isomer.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Expected Peak: [M+H]⁺ = 206.3 m/z .

-

Fragmentation: Loss of the dimethylpiperazine fragment may be observed at higher collision energies.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 3,5-dimethylpiperazine moiety is a bioisostere of the N-methylpiperazine group found in drugs like Imatinib . The added methyl groups provide:

-

Conformational Restriction: Reduces the entropy penalty upon binding to the ATP-binding pocket.

-

Metabolic Blockade: Steric hindrance protects the piperazine ring from rapid N-dealkylation or oxidation by CYP450 enzymes.

Targeted Protein Degradation (PROTACs)

As demonstrated in recent research on And1 degraders , this aniline serves as a "exit vector" for linkers. The primary amine allows for facile amide coupling to E3 ligase ligands (e.g., Cereblon or VHL binders) or the target protein warhead.

Figure 2: Drug Design Logic

Caption: Strategic utility of the scaffold in modulating pharmacokinetics and binding kinetics.

References

-

Parchem Fine & Specialty Chemicals. (2024). 4-(3,5-Dimethylpiperazin-1-yl)aniline Product Specification. Retrieved from

-

Liu, Y., et al. (2024).[1] Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1). Bioorganic Chemistry . Retrieved from

-

BLD Pharm. (2024). Structure and Property Data for Piperazinyl Aniline Derivatives. Retrieved from

-

PubChem. (2024). Compound Summary: 4-(4-methylpiperazin-1-yl)aniline (Analogue Comparison). Retrieved from

Sources

4-(3,5-Dimethylpiperazin-1-yl)aniline: Technical Guide to Synthesis and Application

The following technical guide details the chemical identity, synthesis, and application of 4-(3,5-Dimethylpiperazin-1-yl)aniline , a critical intermediate in the development of kinase inhibitors and other pharmacological agents.

Chemical Identity & Structural Analysis[1][2][3][4]

4-(3,5-Dimethylpiperazin-1-yl)aniline is a bifunctional building block characterized by an electron-rich aniline moiety coupled to a sterically defined piperazine ring. The presence of methyl groups at the 3 and 5 positions of the piperazine ring introduces conformational constraints and lipophilicity changes that are pivotal in medicinal chemistry, particularly for optimizing the pharmacokinetic profiles of drug candidates.

Nomenclature and Identifiers

-

IUPAC Name: 4-[(3,5-Dimethylpiperazin-1-yl)]aniline[1]

-

Common Synonyms: 1-(4-Aminophenyl)-3,5-dimethylpiperazine; 4-(3,5-Dimethyl-1-piperazinyl)benzenamine.

-

Molecular Formula: C₁₂H₁₉N₃[2]

-

Molecular Weight: 205.30 g/mol

-

SMILES: CC1CN(CC(N1)C)C2=CC=C(C=C2)N (Generic)[2]

-

Key Isomerism: The compound exists primarily as two diastereomers based on the relative orientation of the methyl groups:

-

cis- (meso): The methyl groups are on the same side of the piperazine ring (syn). This is the most common isomer used in drug development due to its achiral nature (meso compound) and defined chair conformation (diequatorial methyls).

-

trans- (racemic): The methyl groups are on opposite sides (anti).

-

Structural Significance

The cis-3,5-dimethylpiperazine moiety is a "privileged scaffold" in kinase inhibitor design. Unlike the unsubstituted piperazine, the 3,5-dimethyl substitution:

-

Restricts Conformation: Locks the piperazine ring into a specific chair conformation, potentially enhancing binding affinity to target pockets (e.g., ATP-binding sites).

-

Modulates Basicity: Steric hindrance around the secondary amine (N4) can influence pKa and metabolic stability.

-

Increases Lipophilicity: The two methyl groups add lipophilicity (logP), improving membrane permeability compared to the naked piperazine analog.

Synthesis Protocol

The synthesis of 4-(3,5-Dimethylpiperazin-1-yl)aniline is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 4-Fluoronitrobenzene + cis-2,6-Dimethylpiperazine

-

Rationale: cis-2,6-Dimethylpiperazine is used as the starting material.[3][4] The nucleophilic attack occurs at the unhindered nitrogen (N4), which becomes N1 in the product nomenclature, placing the methyl groups at positions 3 and 5.

-

Reagents: Potassium Carbonate (K₂CO₃), DMSO or DMF (Solvent).

-

Conditions: 80–100°C, 4–12 hours.

Protocol:

-

Dissolve 4-fluoronitrobenzene (1.0 equiv) in DMF (5-10 volumes).

-

Add cis-2,6-dimethylpiperazine (1.2–1.5 equiv).

-

Add K₂CO₃ (2.0 equiv) to scavenge the HF byproduct.

-

Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC or LC-MS until the starting fluoride is consumed.

-

Workup: Pour the reaction mixture into ice-water. The nitro intermediate usually precipitates as a yellow solid. Filter, wash with water, and dry.[5]

-

Yield: Typically 85–95%.

-

Step 2: Nitro Reduction

Reaction: 4-(3,5-Dimethylpiperazin-1-yl)nitrobenzene

-

Method A: Catalytic Hydrogenation (Cleaner, preferred for scale-up)

-

Catalyst: 10% Pd/C (5-10 wt%).

-

Solvent: Methanol or Ethanol.

-

Hydrogen Source: H₂ gas (balloon or 1-3 atm).

-

Protocol: Stir the nitro compound with Pd/C in methanol under H₂ atmosphere at RT for 2–6 hours. Filter through Celite to remove the catalyst. Concentrate the filtrate to obtain the aniline.

-

-

Method B: Iron/Ammonium Chloride (Robust, tolerates halogens)

-

Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (4:1).

-

Protocol: Reflux the nitro compound with Fe (3 equiv) and NH₄Cl (5 equiv) in EtOH/H₂O for 1–3 hours. The reduction is confirmed by the disappearance of the yellow color. Filter hot to remove iron oxides.

-

Purification

The crude aniline is often prone to oxidation (browning) upon air exposure.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM/MeOH/NH₃).

Visualization of Synthesis & Isomerism

The following diagram illustrates the synthetic pathway and the stereochemical outcome when using cis-2,6-dimethylpiperazine.

Figure 1: Synthetic route from 4-fluoronitrobenzene to the target aniline, highlighting the conservation of stereochemistry.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be observed.

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (DMSO-d₆) | Para-substituted benzene ring (AA'BB' system). | |

| Aniline NH₂ protons (exchangeable with D₂O). | ||

| Piperazine ring protons (N1-adjacent). | ||

| Methine protons (CH-CH₃). | ||

| Methyl group doublets (characteristic of 3,5-substitution). | ||

| LC-MS (ESI+) | [M+H]⁺ = 206.2 | Protonated molecular ion. |

| Appearance | Off-white to pale brown solid | Sensitive to oxidation; darkens over time. |

Applications in Drug Discovery[9]

The 4-(3,5-dimethylpiperazin-1-yl)aniline moiety serves as a versatile pharmacophore in several therapeutic areas:

-

Kinase Inhibitors: It is frequently used as the solvent-exposed tail in ATP-competitive inhibitors (e.g., targeting FGFR, VEGF, or CDK pathways). The basic nitrogen of the piperazine often forms a salt bridge with acidic residues (e.g., Asp or Glu) in the kinase solvent channel, improving potency and solubility.

-

GPCR Ligands: Used in the design of ligands for dopamine (D2/D3) and serotonin receptors, where the piperazine ring mimics the ethylamine side chain of endogenous neurotransmitters.

-

ADME Optimization: The 3,5-dimethyl substitution blocks metabolic N-dealkylation or ring oxidation at the alpha-carbons, potentially extending the half-life (

) of the parent drug compared to unsubstituted piperazine analogs.

Case Study: FGFR Inhibitors

In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, this aniline is often coupled to a heterocyclic core (e.g., pyrimidine or quinazoline) via a urea or amide linkage. The cis-dimethyl groups prevent the "collapse" of the piperazine ring, maintaining a conformation that favors hydrogen bonding with the solvent front.

References

-

Synthesis of Piperazine-Linked Aniline Derivatives

- Title: Synthesis and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1).

- Source: PMC (PubMed Central)

-

Link:[Link]

- Relevance: Provides detailed experimental procedure (Section 4.1.3, Compound 7h) for the synthesis of 4-(3,5-dimethylpiperazin-1-yl)aniline via SNAr and reduction.

-

Stereochemical Considerations in Medicinal Chemistry

- Title: Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

- Source: Tuoda Industry

-

Link:[Link]

- Relevance: Discusses the separation and properties of cis and trans isomers in piperidine/piperazine deriv

-

Kinase Inhibitor Applications

Sources

- 1. Buy 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 52708-32-4 [smolecule.com]

- 2. PubChemLite - 3-methyl-5-(4-methylpiperazin-1-yl)aniline (C12H19N3) [pubchemlite.lcsb.uni.lu]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. OA11352A - Substituted 4-amino-thiazol-2-yl compounds as CDKsinhibitors. - Google Patents [patents.google.com]

- 5. Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the DNA Damage Response: Biological Activity of 4-(3,5-Dimethylpiperazin-1-yl)aniline Derivatives

Executive Summary

The therapeutic landscape of oncology is increasingly focused on exploiting tumor-specific vulnerabilities, particularly within the DNA Damage Response (DDR) networks. Recent advancements have identified acidic nucleoplasmic DNA-binding protein 1 (And1, also known as WDHD1) as a critical node in DNA replication and homologous recombination repair[1].

This technical whitepaper explores the biological activity of novel stilbene derivatives incorporating the 4-(3,5-dimethylpiperazin-1-yl)aniline moiety. Acting as a crucial pharmacophore, this aniline derivative enables the synthesis of highly specific And1 degraders (such as Compound A15). By inducing the proteasomal degradation of And1, these compounds cripple the tumor cell's ability to repair DNA, creating a profound synthetic lethal vulnerability when combined with PARP1 inhibitors like Olaparib[2].

Structural Biology & Rational Design

The rational design of And1 degraders hinges on exploiting the cavity topology of the WD40 domain of the And1 protein[3]. The parent building block, 4-(3,5-dimethylpiperazin-1-yl)aniline, provides essential hydrogen bonding and steric properties required for target engagement.

When integrated into a stilbene scaffold, the resulting derivatives exhibit unique spatial geometries. The most potent derivative identified to date, Compound A15 , adopts a distinct "V" conformation. This specific structural orientation allows A15 to deeply anchor into the WD40 domain, effectively recruiting the cellular ubiquitination machinery to tag And1 for rapid proteasomal degradation[4].

Mechanism of Action: Synthetic Lethality in NSCLC

The biological activity of 4-(3,5-dimethylpiperazin-1-yl)aniline derivatives is fundamentally rooted in the concept of synthetic lethality.

-

And1 Degradation: Compound A15 binds to And1, leading to its degradation. Because And1 is essential for DNA end resection during homologous recombination (HR), its absence leaves the cell heavily reliant on alternative DNA repair pathways, primarily Base Excision Repair (BER)[2].

-

PARP1 Inhibition: Olaparib inhibits PARP1, blocking the BER pathway and trapping PARP on DNA single-strand breaks[5].

-

Catastrophic DNA Damage: When a replication fork encounters an Olaparib-induced trapped PARP complex, it collapses into a double-strand break. Because the A15 derivative has degraded And1, the cell cannot utilize HR to repair the break, triggering apoptosis[4].

Fig 1: Synthetic lethal mechanism of And1 degraders and PARP1 inhibitors.

Quantitative Biological Activity Profile

The primary indication investigated for these derivatives is Non-Small Cell Lung Cancer (NSCLC), specifically utilizing the A549 and H460 cell lines. The synergistic effect of combining the 4-(3,5-dimethylpiperazin-1-yl)aniline derivative (A15) with Olaparib demonstrates significant anti-proliferative activity[4].

Table 1: Efficacy and Synergy Profile of Compound A15

| Cell Line | Treatment Condition | Concentration | Biological Effect | Target Status |

| A549 (NSCLC) | Compound A15 Monotherapy | 5 µM | Moderate proliferation inhibition | Significant And1 degradation |

| H460 (NSCLC) | Compound A15 Monotherapy | 5 µM | Moderate proliferation inhibition | Significant And1 degradation |

| A549 (NSCLC) | A15 + Olaparib | 5 µM + 1 µM | Severe proliferation inhibition | And1 degraded + PARP inhibited |

| H460 (NSCLC) | A15 + Olaparib | 5 µM + 1 µM | Severe proliferation inhibition | And1 degraded + PARP inhibited |

Data summarized from recent pharmacological evaluations of novel stilbene derivatives.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires a self-validating experimental system. The causality behind these steps is critical: one must first prove target degradation (MoA validation) before assessing phenotypic synergy, ensuring the observed cell death is on-target.

Protocol A: Validation of And1 Degradation via Western Blotting

Rationale: Because And1 is a nucleoplasmic protein, standard lysis buffers may fail to extract it efficiently. A highly stringent RIPA buffer supplemented with benzonase is required to release chromatin-bound And1.

-

Cell Culture & Treatment: Seed A549 cells in 6-well plates at

cells/well. Treat with Compound A15 (1 µM, 2.5 µM, 5 µM) for 24 hours. Include a DMSO vehicle control. -

Nuclear Protein Extraction: Wash cells with ice-cold PBS. Lyse using stringent RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors and Benzonase nuclease (to digest DNA and release And1).

-

Quantification & Denaturation: Quantify protein using a BCA assay. Boil samples at 95°C for 5 minutes in Laemmli buffer.

-

Immunoblotting: Resolve proteins on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with anti-And1 primary antibody (1:1000) and anti-GAPDH (1:5000) as a loading control.

-

Validation: A successful assay will show a dose-dependent decrease in the And1 band intensity relative to GAPDH, confirming targeted degradation.

Protocol B: Synthetic Lethality Viability Assay

Rationale: To mathematically prove synergy rather than mere additive toxicity, a checkerboard matrix assay followed by Chou-Talalay Combination Index (CI) calculation is mandatory.

-

Seeding: Seed H460 cells in 96-well plates at 3,000 cells/well. Incubate overnight.

-

Checkerboard Treatment: Treat cells with a matrix of Olaparib (0, 0.1, 0.5, 1, 2 µM) and Compound A15 (0, 1, 2.5, 5, 10 µM) for 72 hours.

-

Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

-

Synergy Analysis: Input the dose-response data into CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, validating the synthetic lethal hypothesis[1].

Fig 2: Experimental workflow for validating And1 degraders.

Future Perspectives

The utilization of 4-(3,5-dimethylpiperazin-1-yl)aniline as a foundational building block has successfully yielded a new class of targeted protein degraders. The "V" conformation of these stilbene derivatives represents a significant leap in targeting the previously difficult-to-drug WD40 domain of And1. Future optimization studies will likely focus on improving the pharmacokinetic profile of these compounds and expanding the synthetic lethal paradigm beyond PARP1 inhibitors to include ATR and WEE1 inhibitors, further exploiting the replication stress inherent in solid tumors.

References

-

Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells PubMed Central (NIH) URL:[Link]

-

Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells PubMed URL:[Link]

-

Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells Taylor & Francis Online URL:[Link]

-

CH-3 (Chiasma) - Drug Targets, Indications, Patents Patsnap Synapse URL:[Link]

Sources

- 1. CH-3 (Chiasma) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Navigating the Solubility Landscape of 4-(3,5-Dimethylpiperazin-1-yl)aniline: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Physicochemical Principles, Predictive Methodologies, and Experimental Protocols

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that profoundly influences the entire drug development pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(3,5-Dimethylpiperazin-1-yl)aniline, a substituted aniline derivative of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this guide synthesizes fundamental principles of solubility, outlines predictive approaches based on molecular structure, and details robust experimental protocols for accurate solubility determination. By equipping researchers with both theoretical knowledge and practical methodologies, this document aims to facilitate informed decision-making and streamline the development of drug candidates incorporating this chemical scaffold.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." The ability of a compound to dissolve in a given solvent system dictates its suitability for various stages of development.[1] Poor solubility can lead to significant hurdles in:

-

Chemical Synthesis and Purification: Inefficient reactions, low yields, and difficulties in crystallization and purification are common consequences of inadequate solubility in reaction and separation solvents.

-

Formulation Development: Achieving the desired concentration of the API in a drug product, whether it be an oral solid dosage form or a parenteral solution, is contingent on its solubility in pharmaceutically acceptable excipients.[2]

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Low aqueous solubility is a leading cause of poor bioavailability.[3]

4-(3,5-Dimethylpiperazin-1-yl)aniline, with its combination of an aromatic aniline ring and a substituted piperazine moiety, presents a unique solubility profile. This guide will dissect the structural features of this molecule to predict its behavior in various organic solvents and provide the tools to quantify this critical property.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The adage "like dissolves like" serves as a foundational principle in solubility science.[4] By examining the molecular structure of 4-(3,5-Dimethylpiperazin-1-yl)aniline, we can infer its potential interactions with different classes of organic solvents.

Key Structural Features and Their Implications:

-

Aniline Moiety: The aromatic ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces. The amino group (-NH2) attached to the ring is a polar functional group capable of acting as a hydrogen bond donor.

-

Piperazine Ring: This saturated heterocycle contains two nitrogen atoms, which are potential hydrogen bond acceptors.[5] The presence of these nitrogens increases the overall polarity of the molecule compared to a simple aniline derivative.

-

Dimethyl Substitution: The two methyl groups on the piperazine ring are nonpolar and will slightly increase the lipophilicity of the molecule.

Based on this analysis, a qualitative prediction of solubility in various solvent classes can be made:

| Solvent Class | Representative Solvents | Predicted Solubility of 4-(3,5-Dimethylpiperazin-1-yl)aniline | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | The molecule can act as both a hydrogen bond donor (aniline -NH2) and acceptor (piperazine and aniline nitrogens), facilitating strong interactions with protic solvents.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High | The permanent dipoles of these solvents can interact favorably with the polar functional groups of the solute. DMSO is often a very good solvent for a wide range of organic molecules.[4] |

| Nonpolar | Hexane, Toluene | Low to Moderate | While the aromatic ring and alkyl groups can interact with nonpolar solvents, the polar amino and piperazine groups will limit solubility.[4] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds. |

It is important to note that these are qualitative predictions. For definitive data, experimental determination is essential.

The Future of Solubility Prediction: In Silico Approaches

Recent advancements in computational chemistry and machine learning have opened new avenues for predicting solubility without the need for extensive experimental work.[6] These in silico models can be particularly valuable in the early stages of drug discovery for screening large libraries of compounds.

Several approaches are being actively developed:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a molecule with its observed solubility.[1]

-

Machine Learning Models: By training on large datasets of known solubility data, machine learning algorithms can learn complex relationships between molecular features and solubility.[7][8] Some models, like ChemProp and FastProp, have shown promise in making accurate predictions even for novel molecules.[6]

-

Thermodynamic Models: These models, such as COSMO-RS, use quantum chemical calculations to predict solubility from first principles.

While these predictive tools are powerful, they are not a replacement for experimental validation, especially for lead candidates and during process development.[1]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for solubility determination is the equilibrium solubility method , often referred to as the shake-flask method.[4][9] This technique measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium with the solid phase at a specific temperature.[3]

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps for determining the equilibrium solubility of 4-(3,5-Dimethylpiperazin-1-yl)aniline in a range of organic solvents.

Materials and Equipment:

-

4-(3,5-Dimethylpiperazin-1-yl)aniline (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (PTFE or other chemically resistant material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(3,5-Dimethylpiperazin-1-yl)aniline to a series of vials. A visible excess of solid should remain at the end of the experiment.[4]

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).[10]

-

Agitate the samples for a sufficient time to reach equilibrium. This typically requires 24 to 72 hours.[4][10] It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[10]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.[4]

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid material.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[4] This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-(3,5-Dimethylpiperazin-1-yl)aniline of known concentrations in the solvent of interest.

-

Analyze both the standard solutions and the filtered sample solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 4-(3,5-Dimethylpiperazin-1-yl)aniline in the sample solutions by interpolating from the calibration curve.[4]

-

-

Data Reporting:

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.[4]

-

Workflow for Equilibrium Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility.

Factors Influencing Solubility

Several factors can influence the measured solubility of 4-(3,5-Dimethylpiperazin-1-yl)aniline:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control the temperature during the experiment.[11]

-

pH (for aqueous solutions): As an amine-containing compound, the aqueous solubility of 4-(3,5-Dimethylpiperazin-1-yl)aniline will be highly pH-dependent. In acidic solutions, the amine groups will be protonated, forming a more polar and thus more water-soluble salt.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility determination.[10]

Conclusion and Future Directions

A thorough understanding of the solubility of 4-(3,5-Dimethylpiperazin-1-yl)aniline in organic solvents is indispensable for its successful development as a potential drug candidate. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, an overview of modern in silico predictive methods, and a detailed, practical protocol for its experimental determination.

For researchers working with this compound, it is recommended to perform experimental solubility studies in a range of pharmaceutically relevant solvents. The data generated will be invaluable for optimizing synthetic routes, developing robust purification strategies, and designing effective formulations. As the field of predictive solubility modeling continues to advance, integrating these computational tools with experimental data will provide a powerful and efficient approach to navigating the complex landscape of drug development.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.

- ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- Digital Discovery (RSC Publishing). (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- Journal of the American Chemical Society. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- arXiv. (2024, February 20). Graph Neural Networks for Predicting Solubility in Diverse Solvents using MolMerger incorporating Solute-solvent Interactions.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- World Health Organization. (n.d.). Annex 4.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- LibreTexts. (2020, March 4). Amines and Heterocycles.

- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Environmental Protection Agency. (2025, October 15). 4-[(4-Ethylpiperazin-1-yl)methyl]aniline Properties.

- ACS Omega. (2017, November 17). Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly.

- Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.

- Sigma-Aldrich. (n.d.). 3-(4-methylpiperazin-1-yl)aniline AldrichCPR.

- ChemScene. (n.d.). 1242153-34-9 | 4-(1,4-Dimethylpiperidin-4-yl)aniline.

- ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.

- Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3).

- ChemicalBook. (2022, November 18). The Solubility of Aniline.

- BenchChem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.

- ChemScene. (n.d.). 16153-81-4 | 4-(4-methylpiperazin-1-yl)aniline.

- MilliporeSigma. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline | 16153-81-4.

- BLDpharm. (n.d.). 1036444-86-6|4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline.

Sources

- 1. echemi.com [echemi.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. raytor.com [raytor.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 4-(3,5-Dimethylpiperazin-1-yl)aniline Derivatives for Targeted Kinase Inhibition

Introduction: The Strategic Value of the 4-(3,5-Dimethylpiperazin-1-yl)aniline Scaffold

In the landscape of modern oncology, protein kinases remain a pivotal class of drug targets due to their central role in regulating cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy. The 4-(3,5-dimethylpiperazin-1-yl)aniline moiety has emerged as a "privileged scaffold" in medicinal chemistry. Its structural features offer a unique combination of properties that are highly advantageous for designing potent and selective kinase inhibitors.

The piperazine ring, a common pharmacophore, enhances aqueous solubility and often imparts favorable pharmacokinetic properties.[1] The two nitrogen atoms provide opportunities for hydrogen bonding and can be functionalized to modulate target affinity and selectivity.[2] Specifically, the cis-dimethyl substitution on the piperazine ring can serve a crucial role in conferring conformational rigidity. This pre-organized conformation can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity. Furthermore, the aniline portion of the scaffold provides a versatile anchor point for coupling to various heterocyclic systems that are designed to interact with the hinge region of the kinase ATP-binding site. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this promising class of compounds.

Section 1: Mechanistic Rationale for Kinase Inhibition

Most kinase inhibitors targeting the ATP-binding site are classified as Type I inhibitors. They function by competing with endogenous ATP, thereby preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade. The 4-(3,5-dimethylpiperazin-1-yl)aniline scaffold is expertly suited for this role. The aniline nitrogen typically forms a critical hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. The substituted piperazine moiety often extends into a more solvent-exposed region, where modifications can be made to fine-tune selectivity and physical properties.

Caption: Competitive binding of an aniline-piperazine inhibitor in the kinase ATP pocket.

Section 2: General Synthetic Strategy

The synthesis of 4-(3,5-dimethylpiperazin-1-yl)aniline derivatives is typically achieved through a convergent strategy. The core of this approach involves two key transformations: a nucleophilic aromatic substitution (SNAr) reaction to construct the aniline-piperazine linkage, followed by the reduction of a nitro group to furnish the key aniline intermediate. This intermediate is then ready for subsequent elaboration into a final library of kinase inhibitors.

The choice of a fluoro-substituted nitroarene is strategic. The fluorine atom is an excellent leaving group for SNAr reactions, activated by the strongly electron-withdrawing nitro group in the para position. This makes the reaction efficient and high-yielding.

Caption: General workflow for the synthesis of 4-(3,5-dimethylpiperazin-1-yl)aniline derivatives.

Section 3: Detailed Synthetic Protocol

This section provides a robust, step-by-step protocol for the synthesis of the key intermediate, 4-(3,5-Dimethylpiperazin-1-yl)aniline.

Protocol 1: Synthesis of 1-(cis-3,5-Dimethylpiperazin-1-yl)-4-nitrobenzene

Rationale: This SNAr reaction couples the piperazine and nitrobenzene fragments. Dimethyl sulfoxide (DMSO) is used as a polar aprotic solvent to facilitate the reaction, and potassium carbonate serves as a mild base to deprotonate the secondary amine of the piperazine, activating it as a nucleophile.

-

Materials:

-

1-Fluoro-4-nitrobenzene (1.0 eq)

-

cis-2,6-Dimethylpiperazine (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cis-2,6-dimethylpiperazine (1.1 eq) and anhydrous K₂CO₃ (2.5 eq) to anhydrous DMSO.

-

Add 1-fluoro-4-nitrobenzene (1.0 eq) to the suspension.

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product as a yellow solid.

-

Protocol 2: Synthesis of 4-(cis-3,5-Dimethylpiperazin-1-yl)aniline

Rationale: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, a metal-acid system like iron powder in the presence of ammonium chloride can be used, which is often cheaper and more scalable.[3]

-

Materials:

-

1-(cis-3,5-Dimethylpiperazin-1-yl)-4-nitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10 mol%) or Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (4.0 eq)

-

Methanol (MeOH) or Ethanol (EtOH)/Water

-

Diatomaceous earth (Celite®)

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the nitro-intermediate (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon.

-

Stir the reaction vigorously at room temperature for 12-16 hours.

-

Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the desired aniline product, which can be used in the next step without further purification.

-

Section 4: Biological Evaluation Workflow

Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to determine their efficacy as kinase inhibitors. This typically involves a primary biochemical assay followed by secondary cell-based assays.

Caption: Workflow for the biological evaluation of synthesized kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Rationale: The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4] Lower kinase activity in the presence of an inhibitor results in less ADP, leading to a stronger light signal. This method is highly sensitive and suitable for high-throughput screening.[5][6]

-

Materials:

-

Recombinant human kinase of interest

-

Specific peptide substrate for the kinase

-

ATP (at a concentration near the Kₘ for the kinase)

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates (white, low-volume)

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer.

-

In a 384-well plate, add the test compound dilutions. Include "no-inhibitor" (positive control) and "no-kinase" (negative control) wells.

-

Add the kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding ADP-Glo™ Reagent. This step also depletes any remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

-

Protocol 4: Cell Proliferation Assay (MTT Assay)

Rationale: This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.[5] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Section 5: Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of synthesizing a library of derivatives is to establish a clear structure-activity relationship (SAR). This involves correlating changes in the chemical structure with changes in biological activity (IC₅₀ values). For instance, substitutions on the aniline ring or modifications to the heterocyclic system attached to it can drastically alter potency and selectivity.[8][9]

| Compound ID | R¹ Group (Aniline Substitution) | R² Group (Heterocycle) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | A549 GI₅₀ (µM) |

| Ref-Cmpd | H | 4-Phenoxy-pyrimidine | 55 | 850 | 2.5 |

| DERIV-01 | 3-Chloro | 4-Phenoxy-pyrimidine | 12[9] | 430 | 0.8 |

| DERIV-02 | 3-Methoxy | 4-Phenoxy-pyrimidine | 98 | >1000 | 5.1 |

| DERIV-03 | 3-Chloro | 4-(Pyridin-3-yl)-pyrimidine | 25 | 65 | 1.1 |

SAR Insights:

-

Aniline Substitution: As seen by comparing Ref-Cmpd and DERIV-01 , adding a small, electron-withdrawing group like chlorine at the meta-position of the aniline ring can significantly enhance potency against Kinase A.[9] Conversely, a bulkier, electron-donating methoxy group (DERIV-02 ) is detrimental to activity.

-

Heterocycle Modification: Changing the R² group from a phenoxy-pyrimidine to a pyridinyl-pyrimidine (DERIV-03 ) alters the selectivity profile, improving inhibition against Kinase B while slightly reducing potency for Kinase A. This highlights the role of the R² group in exploiting differences in the kinase active sites.

Section 6: References

-

Elsevier. (n.d.). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. ScienceDirect. [Link]

-

MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

SciELO. (n.d.). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO SA. [Link]

-

MDPI. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. MDPI. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]

-

Taylor & Francis Online. (2021). Piperazine skeleton in the structural modification of natural products: a review. Taylor & Francis Online. [Link]

-

PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. National Center for Biotechnology Information. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline. Google Patents.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

Protocol for the N-Arylation of 3,5-Dimethylpiperazine: Overcoming Steric Hindrance in C–N Cross-Coupling and SNAr

Executive Summary & Mechanistic Rationale

The N-arylation of 3,5-dimethylpiperazine is a critical transformation in medicinal chemistry, frequently utilized to synthesize bioisosteres and rigidified piperazine analogs for drug discovery[1]. However, this specific secondary amine presents significant synthetic challenges. Commercially available 3,5-dimethylpiperazine exists predominantly as the cis isomer (a meso compound), where the two equatorial methyl groups flank the secondary nitrogen atoms in its chair conformation. This creates a highly sterically hindered environment that severely retards the rate of C–N bond formation.

Traditional coupling conditions (e.g., standard Pd(PPh₃)₄ or unligated copper catalysis) often fail, resulting in unreacted starting materials or competitive β-hydride elimination[2]. To achieve efficient N-arylation, the synthetic strategy must be dictated by the electronic nature of the aryl halide:

-

Nucleophilic Aromatic Substitution (SNAr): Highly effective for electron-deficient aryl halides (e.g., fluoronitrobenzenes).

-

Buchwald-Hartwig Amination: Required for unactivated or electron-rich aryl halides. Success relies on bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) that facilitate the rate-limiting reductive elimination step inherent to sterically hindered secondary amines[3].

Strategic Workflow for Arylation

The selection of the appropriate arylation protocol is a self-validating system based primarily on the electrophile's reactivity.

Decision matrix for selecting the optimal 3,5-dimethylpiperazine N-arylation methodology.

Quantitative Comparison of Catalytic Systems

To guide experimental design, the following table summarizes the expected performance of various catalytic systems when applied to the hindered 3,5-dimethylpiperazine scaffold.

| Method / Catalyst System | Ligand Type | Optimal Aryl Halide | Base / Solvent | Expected Yield Range | Mechanistic Notes |

| SNAr (Metal-Free) | None | Ar-F, Ar-Cl (Activated) | DIPEA / DMF | 75% - 95% | Requires strong electron-withdrawing groups ortho or para to the halide. |

| Pd₂(dba)₃ / RuPhos | Dialkylbiaryl Phosphine | Ar-Br, Ar-Cl (Unactivated) | KHMDS / Dioxane | 60% - 85% | RuPhos accelerates the rate-limiting reductive elimination of the bulky amine[3]. |

| Pd(OAc)₂ / BINAP | Bidentate Phosphine | Ar-Br, Ar-I | NaOtBu / Toluene | 30% - 50% | Often suffers from slow reductive elimination and competitive side reactions. |

| Ni(cod)₂ / 2,2'-bipyridine | Bidentate Nitrogen | Ar-Cl (Electron-poor) | NaOtBu / Toluene | 40% - 60% | Viable alternative to Pd, but highly sensitive to ortho-substitution on the aryl ring[2]. |

Mechanistic Causality: The Role of RuPhos in Buchwald-Hartwig Amination

When coupling 3,5-dimethylpiperazine via Buchwald-Hartwig amination, computational and kinetic studies reveal that reductive elimination is the rate-limiting step due to the severe steric clash between the α-methyl groups of the piperazine and the aryl moiety on the Palladium(II) center[3].

Using a bulky ligand like RuPhos forces the Palladium into a highly reactive, monoligated

Buchwald-Hartwig catalytic cycle. RuPhos lowers the barrier for the rate-limiting reductive elimination.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Optimized for unactivated aryl bromides and chlorides.

Expert Insight: To prevent uncontrolled bis-arylation, it is highly recommended to use mono-Boc protected 3,5-dimethylpiperazine (tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate)[4].

Reagents & Stoichiometry:

-

Aryl Bromide: 1.0 equiv (e.g., 1.0 mmol)

-

tert-Butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate: 1.2 equiv (1.2 mmol)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): 2.5 mol% (0.025 mmol)

-

RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl): 5.0 mol% (0.05 mmol)

-

KHMDS (Potassium bis(trimethylsilyl)amide) or NaOtBu: 1.5 equiv (1.5 mmol)

-

Anhydrous 1,4-Dioxane: 0.2 M (5.0 mL)

Step-by-Step Procedure:

-

Preparation of the Pre-catalyst: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and RuPhos. Evacuate and backfill the tube with Argon (repeat 3 times).

-

Addition of Reactants: Add the aryl bromide and tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate[4]. If the aryl bromide is a liquid, add it in Step 4.

-

Base Addition: In a glovebox or under a strict stream of Argon, add KHMDS or NaOtBu. (Note: KHMDS is preferred for highly hindered substrates as it is fully soluble in dioxane, providing a homogenous reaction environment[4]).

-

Solvent Introduction: Inject anhydrous, degassed 1,4-dioxane via syringe. Seal the Schlenk tube.

-

Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16–18 hours under vigorous stirring[4].

-

Workup: Cool the mixture to room temperature. Quench the reaction by adding 5 mL of deionized water. Dilute with diethyl ether or ethyl acetate (15 mL)[4].

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Optimized for electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene).

Expert Insight: If using unprotected 3,5-dimethylpiperazine, an excess of the amine (3.0–5.0 equiv) must be used to statistically favor mono-arylation over bis-arylation.

Reagents & Stoichiometry:

-

Electron-deficient Aryl Fluoride: 1.0 equiv (1.0 mmol)

-

cis-3,5-Dimethylpiperazine: 3.0 equiv (3.0 mmol)

-

DIPEA (N,N-Diisopropylethylamine): 2.0 equiv (2.0 mmol)

-

Anhydrous DMF (Dimethylformamide): 0.5 M (2.0 mL)

Step-by-Step Procedure:

-

Assembly: To a 10 mL round-bottom flask equipped with a reflux condenser, add cis-3,5-dimethylpiperazine and the aryl fluoride.

-

Solvent & Base: Add anhydrous DMF followed by DIPEA.

-

Heating: Stir the mixture at 90 °C – 110 °C for 4 to 12 hours. Monitor the consumption of the aryl fluoride via TLC or LC-MS.

-

Workup: Once complete, cool the reaction to room temperature. Pour the mixture into ice-cold water (10 mL) to precipitate the product.

-

Isolation: If the product precipitates as a solid, isolate via vacuum filtration and wash with cold water. If it remains an oil, extract with EtOAc (3 x 10 mL), wash the combined organics extensively with 5% aqueous LiCl (to remove DMF) and brine, dry over MgSO₄, and concentrate.

Troubleshooting & Field-Proven Insights

-

Incomplete Conversion in Buchwald-Hartwig: If the starting material remains unconsumed, the Pd catalyst may have precipitated as Pd black. Ensure strict anhydrous and anaerobic conditions. Degas the 1,4-dioxane via the freeze-pump-thaw method prior to use.

-

Base Sensitivity: If the aryl halide contains base-sensitive functional groups (e.g., esters, enolizable ketones), substitute the strong base (KHMDS/NaOtBu) with a weaker base such as Cs₂CO₃ and increase the reaction time to 24 hours[5].

-

Handling the Amine: Unprotected 3,5-dimethylpiperazine is highly hygroscopic and somewhat volatile. Store it in a desiccator and weigh it rapidly. If the reagent has absorbed water, it will severely poison the Palladium catalyst in Protocol A.

References

-

Nickel-catalysed selective N-arylation or N,N′-diarylation of secondary diamines. Tetrahedron.[2] URL: [Link]

-

Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression. PMC / NIH.[1] URL: [Link]

-

Substituted bicyclic derivatives having multimodal activity against pain. EP3753932A1 - Google Patents. URL:

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[3] URL:[Link]

-

Small molecule inhibitors of the nuclear translocation of androgen receptor for the treatment of castration-resistant prostate cancer. US10544110B2 - Google Patents.[4] URL:

-

Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's. The Royal Society of Chemistry.[5] URL:[Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications.[6] URL: [Link]

Sources

- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Nickel-catalysed selective N-arylation or N,N′-diarylation of secondary diamines [academia.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US10544110B2 - Small molecule inhibitors of the nuclear translocation of androgen receptor for the treatment of castration-resistant prostate cancer - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

application of 4-(3,5-Dimethylpiperazin-1-yl)aniline in parallel synthesis

Application Note: Application of 4-(3,5-Dimethylpiperazin-1-yl)aniline in Parallel Synthesis

Part 1: Executive Summary & Chemical Profile

4-(3,5-Dimethylpiperazin-1-yl)aniline is a high-value bifunctional building block extensively used in the design of kinase inhibitors, GPCR ligands, and DNA-intercalating agents. Its structural uniqueness lies in the 3,5-dimethylpiperazine motif ("The Tail"), which imparts critical physicochemical properties to drug candidates, including improved solubility, lipophilicity modulation (LogD), and metabolic stability due to steric hindrance around the distal nitrogen.

In parallel synthesis campaigns, this molecule serves as a versatile "Head-to-Tail" linker. The aniline "Head" provides a robust handle for attachment to aromatic cores (scaffolds), while the piperazine "Tail" extends into the solvent front, often forming key hydrogen bonds or salt bridges within a protein binding pocket.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Description |

| CAS Number | 2749762-08-9 (Generic/Salt forms vary) |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| Stereochemistry | Exists as cis (meso) or trans (racemic). The cis-isomer (3R,5S) is preferred in medicinal chemistry to avoid diastereomeric complexity. |

| pKa Values (Est.) | N4 (Piperazine): ~9.0 (Basic, hindered) NH₂ (Aniline): ~4.5 (Weakly basic, nucleophilic) |

| Solubility | Moderate in DCM, high in DMSO/MeOH. The piperazine ring enhances aqueous solubility of the final adducts. |

| Key Reactivity | Bifunctional Nucleophile: Contains a primary aromatic amine and a sterically hindered secondary aliphatic amine. |

Part 2: Strategic Considerations for Parallel Synthesis

The Chemoselectivity Challenge

The core challenge in using this building block is managing the reactivity difference between the Aniline NH₂ and the Piperazine N4-H .

-

Basicity: The aliphatic N4 is significantly more basic (pKa ~9) than the aromatic NH₂ (pKa ~4.5).

-

Nucleophilicity: Under neutral conditions, the aliphatic N4 is the better nucleophile. However, the 3,5-dimethyl substitution creates significant steric hindrance around N4, which retards its reaction rate with bulky electrophiles compared to an unsubstituted piperazine.

-

Strategy: To cleanly functionalize the Aniline (the most common workflow), the Piperazine N4 must be protected (e.g., N-Boc) or protonated (in specific acidic couplings), though protection is the gold standard for high-throughput parallel synthesis.

Stereochemical Control

Ensure the starting material is the cis-3,5-dimethyl isomer (meso). Using the trans-isomer introduces chirality, which will double the number of isomers in your library if the scaffold or other building blocks are also chiral, complicating LC-MS purification and SAR analysis.

Part 3: Experimental Protocols

Module A: Amide Library Generation (Aniline Functionalization)

Objective: Couple the aniline moiety to a diverse set of 96 Carboxylic Acids (

Reagents:

-

Scaffold: N-Boc-4-(3,5-dimethylpiperazin-1-yl)aniline (Protecting the tail is crucial).

-

Acids: 96 diverse carboxylic acids (0.2 mmol scale).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Protocol:

-

Stock Preparation:

-